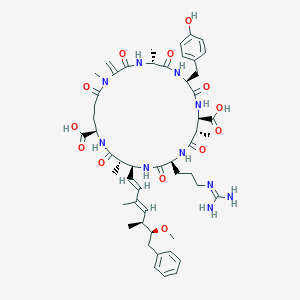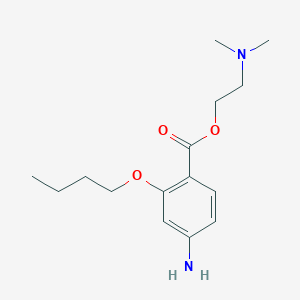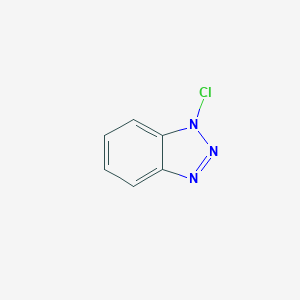
(4-クロロ-3-メチルピリジン-2-イル)メタノール
概要
説明
(4-Chloro-3-methylpyridin-2-yl)methanol: is an organic compound with the molecular formula C7H8ClNO It belongs to the class of halogenated heterocycles and is characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position
科学的研究の応用
Chemistry:
Building Block: (4-Chloro-3-methylpyridin-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, such as dimethylarginine dimethylaminohydrolase (DDAH), which plays a role in nitric oxide regulation.
Medicine:
Drug Development: Researchers are exploring the compound’s potential as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Industry:
Chemical Intermediates: It is used as an intermediate in the production of other valuable chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (4-Chloro-3-methylpyridin-2-yl)methanol typically begins with commercially available starting materials such as 4-chloro-3-methylpyridine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for (4-Chloro-3-methylpyridin-2-yl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (4-Chloro-3-methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products:
Oxidation: 4-Chloro-3-methylpyridine-2-carboxaldehyde, 4-Chloro-3-methylpyridine-2-carboxylic acid
Reduction: 4-Chloro-3-methylpyridin-2-ylmethanamine
Substitution: Various substituted pyridine derivatives
作用機序
The mechanism of action of (4-Chloro-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibition of dimethylarginine dimethylaminohydrolase (DDAH) affects the regulation of nitric oxide levels in biological systems. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to downstream effects on cellular processes.
類似化合物との比較
- 4-Chloro-2-methylpyridin-3-ylmethanol
- 4-Chloro-3-methylpyridin-2-ylmethanamine
- 4-Chloro-3-methylpyridine-2-carboxaldehyde
Comparison:
- Structural Differences: While similar compounds share the pyridine ring and chlorine substitution, they differ in the functional groups attached to the ring. For example, (4-Chloro-3-methylpyridin-2-yl)methanol has a hydroxymethyl group, whereas 4-Chloro-3-methylpyridin-2-ylmethanamine has an amine group.
- Reactivity: The presence of different functional groups affects the reactivity and chemical behavior of these compounds. For instance, the hydroxymethyl group in (4-Chloro-3-methylpyridin-2-yl)methanol makes it more prone to oxidation reactions compared to its amine counterpart.
- Applications: The unique combination of substituents in (4-Chloro-3-methylpyridin-2-yl)methanol makes it suitable for specific applications, such as enzyme inhibition, which may not be as effective with other similar compounds.
特性
IUPAC Name |
(4-chloro-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJMZFJRPTWZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431267 | |
| Record name | (4-Chloro-3-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59886-85-0 | |
| Record name | 4-Chloro-3-methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59886-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B28333.png)







![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)



